3-(Phenylcarbamoyl)phenyl propanoate
Overview
Description
3-(Anilinocarbonyl)phenyl propionate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is derived from the reaction between aniline and phenyl propionate, resulting in a structure that includes both aromatic and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylcarbamoyl)phenyl propanoate typically involves the esterification of phenyl propionate with aniline. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, can also be optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Anilinocarbonyl)phenyl propionate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phenyl propionate and aniline.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the ring.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: Phenyl propionate and aniline.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives of the aromatic ring.
Scientific Research Applications
3-(Anilinocarbonyl)phenyl propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-(Phenylcarbamoyl)phenyl propanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing phenyl propionate and aniline, which can then interact with cellular components. The aromatic ring can also participate in π-π interactions with other aromatic molecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl propionate: An ester with a similar structure but without the aniline group.
Aniline: An aromatic amine that forms part of the structure of 3-(Phenylcarbamoyl)phenyl propanoate.
Benzyl acetate: Another ester with a similar aromatic structure.
Uniqueness
3-(Anilinocarbonyl)phenyl propionate is unique due to the presence of both aniline and phenyl propionate moieties in its structure. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. Its dual functionality makes it a versatile compound in both synthetic and biological applications.
Properties
IUPAC Name |
[3-(phenylcarbamoyl)phenyl] propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-15(18)20-14-10-6-7-12(11-14)16(19)17-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKECZUGXHKYXAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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